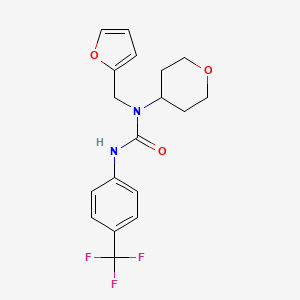![molecular formula C26H22O6 B2729141 3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one CAS No. 610763-96-7](/img/structure/B2729141.png)
3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used for this purpose .Chemical Reactions Analysis
This involves studying the transformations that a compound undergoes when it reacts with other substances. It includes understanding the reaction mechanisms, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Antioxidant Activity and Health Benefits
This compound has been investigated for its antioxidant potential. Its structure suggests that it may scavenge free radicals, protecting cells from oxidative damage. Researchers have explored its role in preventing oxidative stress-related diseases, such as cardiovascular disorders and neurodegenerative conditions .
Caffeine Metabolite and Coffee Consumption Marker
3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one is a metabolite of caffeine. It serves as a sensitive biomarker for assessing coffee consumption, even when relatively small amounts of coffee are consumed. Researchers have used it to track coffee intake and study its effects on health .
Chemoselective Protecting Group in Organic Synthesis
The chemoselective nature of this compound’s urea linkage makes it valuable as a protecting group in organic synthesis. It can temporarily shield amino groups during reactions, allowing selective functionalization. After deprotection, the free amines are regenerated, making it a versatile tool for synthetic chemists .
Inhibition of Prostaglandin E₂ Production
Researchers have explored the potential of 3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one as an inhibitor of prostaglandin E₂ (PGE₂) production. PGE₂ plays a role in inflammation and pain pathways, and modulating its levels could have therapeutic implications .
Chemical Reagent in Multitasking Reactions
This compound’s unique structure makes it a multitasking reagent in chemical transformations. Its stability under various conditions allows it to participate in diverse reactions, including those involving amines. Researchers have explored its use in synthetic methodologies .
Flavor and Fragrance Industry
While not extensively studied, the aromatic properties of 3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one suggest potential applications in the flavor and fragrance industry. Its pleasant scent and stability could make it an interesting candidate for perfumes, cosmetics, or food additives.
If you’d like more information or have additional questions, feel free to ask
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-16-25(20-6-4-5-7-23(20)30-3)26(28)21-13-12-19(14-24(21)32-16)31-15-22(27)17-8-10-18(29-2)11-9-17/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJJYONNFHSMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

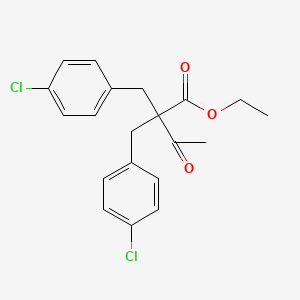
![(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B2729062.png)
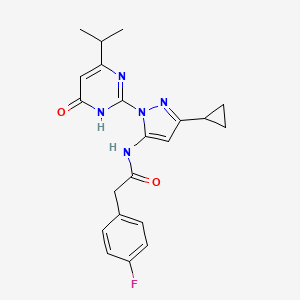
![Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate](/img/structure/B2729065.png)
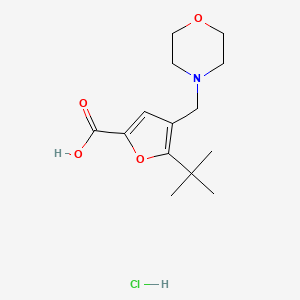

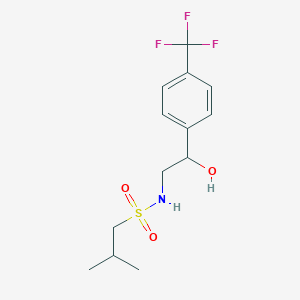
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2729069.png)
![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2729070.png)
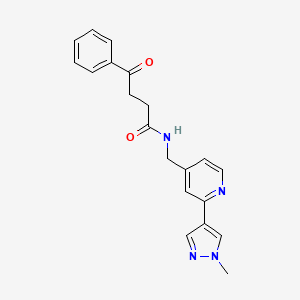
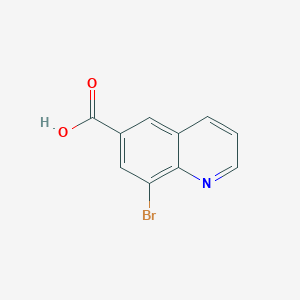
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)
![1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2729079.png)
